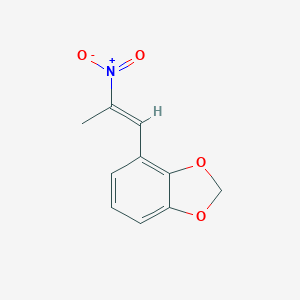

4-(2-Nitro-1-propenyl)-1,3-benzodioxole

Descripción general

Descripción

4-(2-Nitro-1-propenyl)-1,3-benzodioxole is an organic compound that belongs to the class of nitrostyrenes It is characterized by the presence of a nitro group attached to a propenyl chain, which is further connected to a benzodioxole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole typically involves the Henry reaction (also known as the nitroaldol reaction). This reaction is carried out by reacting benzodioxole with nitroethane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction conditions usually include:

Temperature: Room temperature to 60°C

Solvent: Ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Nitro-1-propenyl)-1,3-benzodioxole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.

Substitution: The propenyl chain can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminium hydride (LAH), hydrogen gas with palladium catalyst

Oxidation: Potassium permanganate, chromium trioxide

Substitution: Halogens, alkylating agents

Major Products Formed

Reduction: 4-(2-Amino-1-propenyl)-1,3-benzodioxole

Oxidation: this compound derivatives

Substitution: Various substituted benzodioxole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. Preliminary studies indicate that it may serve as a lead compound in the development of new drugs targeting various pathogens and cancer types. Its ability to interact with biological targets makes it a valuable candidate for further research.

- Antimicrobial Activity : In vitro studies have shown that 4-(2-Nitro-1-propenyl)-1,3-benzodioxole exhibits significant activity against a range of bacteria and fungi. Its mechanism of action may involve disrupting cellular processes essential for microbial survival.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development. It may inhibit specific pathways involved in cell proliferation and survival.

Agricultural Science

In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide . Its biological activity suggests it could be effective against certain pests and weeds, contributing to sustainable agricultural practices.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile:

- Binding Affinity : Studies have focused on the compound's binding affinity to enzymes and receptors involved in disease processes.

- Mechanistic Insights : Investigations into its mechanism of action provide insights into how it exerts its biological effects, which is essential for drug development.

Several case studies have documented the applications and effects of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated its effectiveness as an antimicrobial agent against resistant strains of bacteria.

- Case Study 2 : Research investigating its anticancer properties showed promising results in inhibiting tumor growth in animal models.

These case studies underscore the compound's potential as a valuable tool in both medicinal chemistry and agricultural science.

Mecanismo De Acción

The mechanism of action of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-2-nitropropene (P2NP): Similar structure with a phenyl ring instead of a benzodioxole ring.

2-Methoxy-4-(2-nitro-1-propenyl)phenol: Similar nitropropenyl group attached to a methoxyphenol ring.

Uniqueness

4-(2-Nitro-1-propenyl)-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties

Actividad Biológica

4-(2-Nitro-1-propenyl)-1,3-benzodioxole, a compound belonging to the nitrostyrene class, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a nitro group attached to a propenyl chain linked to a benzodioxole ring. Its synthesis typically involves the Henry reaction, where benzodioxole is reacted with nitroethane in the presence of a base such as potassium hydroxide. The reaction conditions usually include:

- Temperature: Room temperature to 60°C

- Solvent: Ethanol or methanol

- Reaction Time: Several hours to overnight

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity: The compound exhibits broad-spectrum activity against bacteria and fungi.

- Anticancer Properties: It has been shown to induce apoptosis in tumor cells and inhibit human telomerase activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, Nitropropenyl Benzodioxole (NPBD), a derivative of this compound, demonstrated significant antifungal activity against various pathogens:

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Comparison |

|---|---|---|---|

| Candida albicans | 8 | 16 | Comparable to Amphotericin B |

| Aspergillus niger | 4 | 8 | Comparable to Miconazole |

| Cryptococcus neoformans | 2 | 4 | More rapidly fungicidal than MCZ |

NPBD was effective against saprophytic and parasitic fungi, showing a spectrum of activity similar to established antifungal agents like Amphotericin B and Miconazole .

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves:

- Induction of apoptosis through activation of caspases.

- Inhibition of tyrosine phosphatases which are crucial for cancer cell signaling pathways.

Study 1: Antifungal Efficacy

A study assessed the antifungal efficacy of NPBD against a range of fungal pathogens. Results indicated that NPBD was fungicidal against all tested species except dermatophytes. The compound displayed a rapid kill rate, which is critical for treating infections effectively .

Study 2: Anticancer Potential

Research on human tumor cell lines revealed that derivatives of this compound could inhibit cell proliferation significantly. The study found that these compounds induced cell cycle arrest and apoptosis in cancer cells .

Propiedades

IUPAC Name |

4-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOGDLITZIVKQY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C2C(=CC=C1)OCO2)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424869 | |

| Record name | AC1O6WGH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86029-47-2 | |

| Record name | AC1O6WGH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.